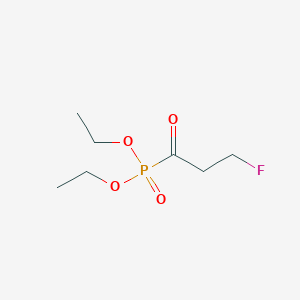![molecular formula C63H119NO B12560298 N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide CAS No. 192516-29-3](/img/structure/B12560298.png)
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is a complex organic compound derived from cholestane It is characterized by its unique structure, which includes a cholestane backbone linked to a long-chain amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide typically involves the reaction of cholestane derivatives with long-chain fatty amides. The process begins with the preparation of cholestane derivatives, which are then reacted with octadecyloctadecanamide under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5alpha-Cholestan-3-one: A related compound with a similar cholestane backbone but different functional groups.
5alpha-Cholestan-3beta-ol: Another similar compound with a hydroxyl group instead of an amide group.
Uniqueness
N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is unique due to its specific structure, which combines a cholestane backbone with a long-chain amide
Properties
CAS No. |
192516-29-3 |
|---|---|
Molecular Formula |
C63H119NO |
Molecular Weight |
906.6 g/mol |
IUPAC Name |
N-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-octadecyloctadecanamide |
InChI |
InChI=1S/C63H119NO/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-51-64(61(65)42-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-47-49-62(6)55(52-56)43-44-57-59-46-45-58(54(5)41-39-40-53(3)4)63(59,7)50-48-60(57)62/h53-60H,8-52H2,1-7H3/t54-,55+,56?,57+,58-,59+,60+,62+,63-/m1/s1 |
InChI Key |
SHIWLYRAHFTXGW-HLJQALLESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(C1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


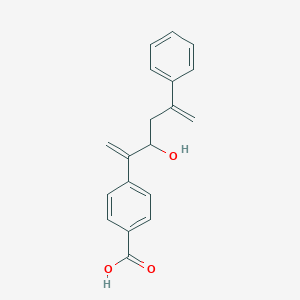
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
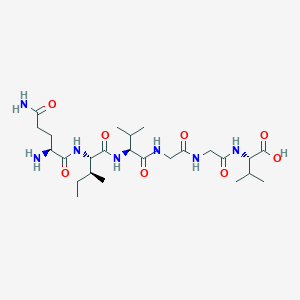
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)


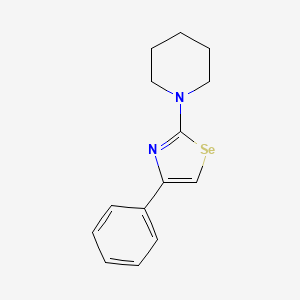
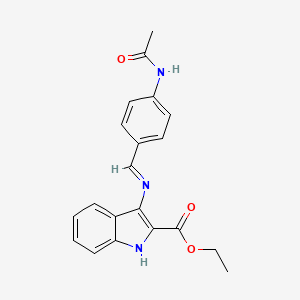

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
